Home > Products > Screening Compounds P109188 > Ppardelta agonist 1
Ppardelta agonist 1 -

Ppardelta agonist 1

Catalog Number: EVT-14878719
CAS Number:
Molecular Formula: C26H27NO5
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ppardelta agonist 1 is a synthetic compound that selectively activates the peroxisome proliferator-activated receptor delta. This receptor is part of the nuclear receptor superfamily and plays a significant role in regulating various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. Ppardelta agonists have garnered attention for their potential therapeutic applications in metabolic diseases, obesity, and cardiovascular conditions.

Source

Ppardelta agonist 1 is derived from synthetic methodologies aimed at creating specific ligands for the Ppardelta receptor. The development of such compounds has been facilitated by advances in computational modeling and high-throughput screening techniques, which allow researchers to identify and optimize agonists with improved selectivity and efficacy.

Classification

Ppardelta agonist 1 falls under the classification of pharmaceutical agents known as nuclear receptor modulators. Specifically, it acts as an agonist for the Ppardelta subtype of peroxisome proliferator-activated receptors, distinguishing it from other types such as Pparalpha and Ppargamma.

Synthesis Analysis

Methods

The synthesis of Ppardelta agonist 1 involves several chemical reactions that typically include:

  • Starting Materials: The synthesis begins with commercially available precursors that undergo various transformations.
  • Reactions: Common reactions include alkylation, acylation, and cyclization steps to construct the core structure of the compound.
  • Purification: After synthesis, purification techniques such as column chromatography or recrystallization are employed to isolate the desired product.

Technical Details

The synthetic route often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Ppardelta agonist 1 typically features a complex molecular structure characterized by specific functional groups that facilitate its binding to the Ppardelta receptor. The structural formula includes:

  • Core Structure: A central aromatic or heterocyclic ring system.
  • Functional Groups: Alkyl chains or substituents that enhance receptor affinity.

Data

The molecular weight and exact composition can vary based on the specific synthetic route used but generally fall within established ranges for Ppardelta agonists. For instance, typical molecular weights range from 300 to 500 g/mol.

Chemical Reactions Analysis

Reactions

Ppardelta agonist 1 can participate in various chemical reactions that may alter its activity or stability:

  • Hydrolysis: Under certain conditions, it may undergo hydrolysis, affecting its pharmacological properties.
  • Oxidation: Potential oxidation reactions can lead to degradation products that may impact efficacy.

Technical Details

Understanding these reactions is crucial for optimizing formulation stability and bioavailability in pharmaceutical applications. Stability studies often involve assessing the compound under different environmental conditions (e.g., light, temperature).

Mechanism of Action

Process

The mechanism of action for Ppardelta agonist 1 involves its binding to the Ppardelta receptor, leading to a conformational change that activates transcriptional programs associated with metabolic regulation. This process includes:

  • Binding Affinity: The compound binds to specific response elements in target genes.
  • Transcriptional Activation: Following binding, there is an increase in the expression of genes involved in fatty acid oxidation and glucose metabolism.

Data

Studies have shown that activation of Ppardelta leads to enhanced mitochondrial biogenesis and increased oxidative metabolism in tissues such as muscle and adipose tissue .

Physical and Chemical Properties Analysis

Physical Properties

Ppardelta agonist 1 typically exhibits properties such as:

  • Solubility: Varies depending on the solvent; often soluble in organic solvents but less so in water.
  • Stability: Stability can be influenced by pH and temperature; optimal storage conditions are necessary to maintain activity.

Chemical Properties

The chemical properties include:

  • Reactivity: The compound may react with nucleophiles or electrophiles under specific conditions.
  • pKa Values: Relevant for understanding ionization states at physiological pH.

Relevant data from studies indicate that these properties significantly affect bioavailability and pharmacokinetics .

Applications

Scientific Uses

Ppardelta agonist 1 has several applications in scientific research and potential therapeutic areas:

  • Metabolic Disorders: Investigated for its role in treating obesity-related conditions by enhancing lipid metabolism.
  • Cardiovascular Health: Explored for its potential effects on lipid profiles and inflammation reduction.
  • Exercise Physiology: Studies suggest it may enhance endurance by improving fatty acid oxidation during physical activity .
Introduction to PPARδ as a Therapeutic Target

Role of PPARδ in Metabolic and Inflammatory Pathways

PPARδ orchestrates systemic metabolic homeostasis through tissue-specific modulation of fuel utilization and energy expenditure:

  • Skeletal Muscle Metabolism: PPARδ activation potently shifts skeletal muscle substrate preference from glucose to lipids by inducing genes involved in fatty acid transport (e.g., FATP1, CD36), mitochondrial β-oxidation (e.g., CPT1A, LCAD, ACOX), and oxidative phosphorylation (e.g., COXIV, PDK4) [4] [5]. Transgenic mice with muscle-specific PPARδ overexpression exhibit a fiber-type switch towards oxidative slow-twitch fibers, enhanced running endurance, reduced adiposity, and improved insulin sensitivity even on high-fat diets [4]. This metabolic reprogramming stems partly from PPARδ's cooperation with the transcriptional coactivator PGC-1α, which synergistically amplifies mitochondrial biogenesis and respiratory capacity [1] [4].

  • Hepatic and Adipose Lipid Metabolism: In the liver, PPARδ activation promotes fatty acid catabolism while suppressing lipogenesis, reducing hepatic steatosis [5]. In adipose tissue, PPARδ stimulates fatty acid oxidation, energy dissipation via uncoupling proteins (UCP1, UCP3), and adipokine secretion (e.g., adiponectin), collectively reducing adiposity and improving systemic insulin sensitivity [4] [5]. Adipose-specific VP16-PPARδ transgenic mice exhibit a "browning" of white adipose tissue (WAT), with increased mitochondrial density and UCP1 expression, rendering them resistant to diet-induced obesity [4].

  • Glucose Homeostasis: PPARδ enhances insulin sensitivity via multiple mechanisms: 1) Reducing ectopic lipid deposition in muscle and liver; 2) Increasing adiponectin secretion from adipose tissue; 3) Directly enhancing insulin signaling in pancreatic β-cells to promote insulin secretion [2] [3]. Treatment of obese, diabetic (ob/ob) mice with the PPARδ agonist GW501516 significantly improved glucose tolerance and insulin sensitivity [2] [4].

Anti-Inflammatory Mechanisms

PPARδ modulates inflammation through both transactivation and transrepression pathways:

  • NF-κB Suppression: PPARδ antagonizes NF-κB signaling by inducing the expression of IκB (an NF-κB inhibitor) and promoting the assembly of corepressor complexes that maintain NF-κB in a repressed state on inflammatory gene promoters [6]. This suppresses pro-inflammatory cytokines like TNF-α, IL-1β, and MCP-1.

  • Macrophage Polarization: PPARδ activation promotes an anti-inflammatory M2 macrophage phenotype by inducing genes involved in alternative activation (e.g., arginase-1) while inhibiting M1 markers like iNOS [2] [6]. In macrophages, PPARδ also enhances oxidative metabolism to resolve inflammation.

  • Endothelial Protection: PPARδ activation in endothelial cells stimulates nitric oxide (NO) production via PI3K/Akt-mediated phosphorylation of endothelial nitric oxide synthase (eNOS), improving vasodilation and reducing vascular inflammation [3] [6]. PPARδ also inhibits VEGF-induced vascular permeability, protecting against endothelial dysfunction [3].

Table 2: Tissue-Specific Metabolic Effects of PPARδ Activation

TissueKey Target GenesMetabolic Outcomes
Skeletal MuscleCPT1A, PDK4, UCP3, COXIV, FATP1, CD36↑ Fatty acid oxidation, ↑ Mitochondrial biogenesis, ↑ Oxidative fibers, ↑ Insulin sensitivity
LiverCPT1A, ACOX, FABP1, PDK4↑ Fatty acid oxidation, ↓ Hepatic steatosis, ↓ VLDL secretion
Adipose TissueUCP1, UCP3, CPT1A, Adiponectin↑ Energy dissipation, ↑ Adiponectin secretion, "Browning" of WAT, ↓ Adiposity
Pancreatic β-cellsIRS-1, IRS-2, GLUT2↑ Insulin secretion, ↑ β-cell survival

Historical Development of PPARδ Agonists in Drug Discovery

The therapeutic targeting of PPARδ has evolved through distinct phases:

  • Early Non-Selective PPAR Activators (Pre-2000): Fibrates (PPARα agonists) and thiazolidinediones (PPARγ agonists) demonstrated the therapeutic potential of PPAR modulation for dyslipidemia and diabetes, respectively. However, early PPARδ ligands like L165041 exhibited only modest potency and selectivity, limiting mechanistic studies [5] [9]. Natural ligands such as dietary fatty acids and prostacyclin were identified but lacked therapeutic utility due to poor pharmacokinetics and off-target effects [5].

  • High-Potency Selective Agonists (2000s): The development of GW501516 (GlaxoSmithKline) represented a breakthrough. This potent, selective PPARδ agonist (EC₅₀ ~1 nM, >1000-fold selectivity over PPARα/γ) demonstrated profound metabolic effects in preclinical models:

  • Increased HDL-C by 79% and reduced LDL-C by 29% in obese monkeys [4] [9]
  • Reversed insulin resistance in ob/ob mice [4]
  • Induced fatty acid oxidation genes in human skeletal muscle cells [5]GW0742 emerged as another high-affinity agonist with robust anti-inflammatory activity in models of colitis and atherosclerosis [5] [6]. These compounds became indispensable tools for delineating PPARδ biology.
  • Clinical Setbacks and Cancer Concerns: Despite promising metabolic efficacy, development of GW501516 was halted due to tumorigenicity concerns in rodent carcinogenicity studies [2] [5]. Concerns arose that PPARδ's ability to enhance oxidative metabolism and ATP production might promote cancer cell survival under metabolic stress (e.g., low glucose, hypoxia) [2]. This setback underscored the need for compounds with improved safety profiles.

  • Next-Generation Agonists and Dual/Targeted Approaches: Recent efforts focus on:

  • Tissue-Selective Agonists: Compounds designed to activate PPARδ in muscle and liver while sparing epithelial tissues.
  • Dual-PPAR Agonists: Elafibranor (PPARα/δ) approved for primary biliary cholangitis (2024) shows efficacy in NAFLD/NASH [6] [9].
  • Safe Selective Agonists: Seladelpar (MBX-8025), a PPARδ agonist, gained approval for cholestatic liver diseases with no reported tumorigenicity [9]. Its success renews hope for selective PPARδ modulation.

Table 3: Key Milestones in PPARδ Agonist Development

EraKey CompoundsSignificant FindingsStatus/Outcome
Early Non-selective (1990s)L165041, Bezafibrate (weak PPARδ activity)Modest lipid-lowering, Limited target engagementBezafibrate clinically available; L165041 research tool
Selective Agonists (2000s)GW501516, GW0742Robust HDL elevation, Triglyceride reduction, Insulin sensitization, Anti-inflammatory effectsDevelopment halted (GW501516 safety concerns); GW0742 research use
Dual/Pan Agonists (2010s)Elafibranor (α/δ), Chiglitazar (α/γ)Efficacy in NAFLD/NASH, T2DM, DyslipidemiaElafibranor approved (2024); Others in trials
New Selective (2020s)Seladelpar (MBX-8025)Cholestatic pruritus reduction, Liver enzyme improvement, No tumorigenicity reportedApproved for PBC/PSC (2024)

Rationale for Targeting PPARδ in Mitochondrial and Metabolic Disorders

PPARδ activation presents a compelling strategy for treating mitochondrial diseases characterized by oxidative phosphorylation (OXPHOS) defects:

  • Induction of Mitochondrial Biogenesis: PPARδ directly regulates PGC-1α expression and cooperates with PGC-1α to amplify the transcription of nuclear genes encoding mitochondrial proteins (NUGEMPs) [1] [4] [10]. This includes components of the electron transport chain (ETC), fatty acid β-oxidation enzymes, and mitochondrial import machinery. In skeletal muscle, PPARδ activation increases mitochondrial mass, respiratory capacity, and ATP output even in the presence of genetic OXPHOS defects [1] [10].

  • Bypassing ETC Defects: In COX10 knockout mice—a model of mitochondrial myopathy with cytochrome c oxidase deficiency—treatment with the PPARδ agonist bezafibrate or transgenic PGC-1α expression:

  • Increased residual COX activity per muscle mass by 2-3 fold [1]
  • Maintained near-normal ATP levels in muscle [1]
  • Delayed myopathy onset by >4 months [1]
  • Prolonged lifespan by up to 3.5-fold [1]This functional rescue occurred without correcting the underlying genetic defect, instead boosting mitochondrial mass and residual enzyme capacity.

  • Metabolic Substrate Flexibility: PPARδ enhances the utilization of alternative fuels (fatty acids, ketones) when glucose metabolism is impaired, providing metabolic flexibility to compromised cells [5] [10]. This is particularly relevant in disorders with glycolytic defects or insulin resistance.

  • Redox Homeostasis: By reducing ectopic lipid accumulation, PPARδ activation mitigates lipotoxicity-induced reactive oxygen species (ROS) generation. It also induces antioxidant enzymes (e.g., SOD2, catalase) indirectly via PGC-1α [10].

PPARδ's therapeutic relevance extends to specific mitochondrial disorders:

  • Leber's Hereditary Optic Neuropathy (LHON): Primarily caused by mtDNA mutations in complex I subunits (e.g., ND4, ND1, ND6). PPARδ agonists may compensate by enhancing mitochondrial biogenesis and fatty acid oxidation [7] [10].
  • Myoclonic Epilepsy with Ragged-Red Fibers (MERRF): Caused by mt-tRNA mutations (e.g., m.A8344G). PPARδ-induced mitochondrial proliferation could alleviate energy deficiency in neurons and muscle [7].
  • Kearns-Sayre Syndrome (KSS): Associated with mtDNA deletions. PPARδ activation may support OXPHOS capacity in affected tissues like heart and retina [7] [10].

Beyond primary mitochondrial disorders, PPARδ agonists show promise for metabolic conditions with secondary mitochondrial dysfunction:

  • Metabolic Syndrome and T2DM: Improved insulin sensitivity, lipid profiles, and hepatic steatosis [3] [5].
  • Non-Alcoholic Steatohepatitis (NASH): Reduced hepatic inflammation and fibrosis via combined metabolic and anti-inflammatory effects [5] [6].
  • Atherosclerosis: Enhanced vascular endothelial function and reduced macrophage inflammation [3] [6].

Table 4: Molecular Targets of PPARδ in Mitochondrial Biogenesis

Target CategoryKey Genes/ProteinsBiological Function
Transcriptional CoactivatorsPGC-1α, PGC-1βMaster regulators of mitochondrial biogenesis
Nuclear Respiratory FactorsNRF1, NRF2Control expression of ETC subunits and TFAM
Mitochondrial TranscriptionTFAM, TFB1M, TFB2MmtDNA transcription and replication
Electron Transport ChainCOX subunits, ND subunits, SDH subunitsOXPHOS complex assembly and function
Fatty Acid OxidationCPT1A/B, LCAD, MCAD, VLCADMitochondrial fatty acid transport and β-oxidation
Mitochondrial DynamicsMFN1/2, OPA1, DRP1Mitochondrial fusion and fission

Properties

Product Name

Ppardelta agonist 1

IUPAC Name

6-[2-[[[4-(furan-2-yl)benzoyl]-methylamino]methyl]phenoxy]-4-methylhex-4-enoic acid

Molecular Formula

C26H27NO5

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C26H27NO5/c1-19(9-14-25(28)29)15-17-32-24-7-4-3-6-22(24)18-27(2)26(30)21-12-10-20(11-13-21)23-8-5-16-31-23/h3-8,10-13,15-16H,9,14,17-18H2,1-2H3,(H,28,29)

InChI Key

WZFMWAHUFRLQRH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=CC=C1CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CO3)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.